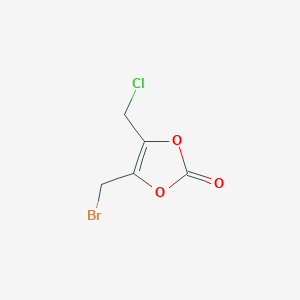
4-(Bromomethyl)-5-(Chloromethyl)-1,3-Dioxol-2-One
Descripción general
Descripción
The compound “4-(Bromomethyl)-5-(Chloromethyl)-1,3-Dioxol-2-One” is a dioxolone derivative with bromomethyl and chloromethyl substituents. Dioxolones are cyclic organic compounds containing a 1,3-dioxolane moiety, which is a three-membered ring with two oxygen atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely show the dioxolone ring, with the bromomethyl group attached to the 4th carbon atom and the chloromethyl group attached to the 5th carbon atom .Chemical Reactions Analysis
The bromomethyl and chloromethyl groups in this compound are likely to be reactive due to the presence of the halogen atoms. These groups could undergo various reactions such as nucleophilic substitution or elimination .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For instance, it would likely be a solid at room temperature, given the presence of the dioxolone ring .Aplicaciones Científicas De Investigación
Synthetic Elaboration and Utility in Organic Synthesis
4-(Bromomethyl)-5-(Chloromethyl)-1,3-Dioxol-2-One and its analogues are widely used in organic synthesis. These compounds serve as reactive scaffolds for the preparation of various functionalized oxazoles. For example, 2-(Halomethyl)-4,5-diphenyloxazoles, including the chloromethyl and bromomethyl analogues, are employed in the synthesis of 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles. The bromomethyl analogue, in particular, offers a more reactive option compared to the chloromethyl compounds, proving useful in the C-alkylation of stabilized carbanions, as demonstrated in the concise synthesis of Oxaprozin (Patil & Luzzio, 2016).
Spectroscopic and Structural Analysis
Spectroscopic techniques such as FTIR and FT-Raman, along with quantum chemical simulations, have been applied to study compounds like 4-bromomethyl-5-methyl-1,3-dioxol-2-one and its bis(bromomethyl) variant. These studies aim to understand the molecular structure, electron density, molecular electrostatic potential surfaces, and the influence of methyl and bromomethyl groups on the skeletal vibrations of these compounds (Carthigayan et al., 2014).
Conformational Analysis
The conformation of germinal halogenomethyl groups in 1,3-dioxane rings, including bromomethyl derivatives, has been a subject of research. Studies have focused on understanding the conformations and polar structures of these compounds, as well as the geometry of the dioxane ring (Arbuzov et al., 1976).
Antibiotic Synthesis
4-Bromomethyl-5-methyl-1,3-dioxolen-2-one has been utilized in the synthesis of antibiotics. For instance, it played a key role in the synthesis of Lenampicillium hydrochloride from 3-hydroxy-butanone through a series of chemical reactions including phosgenation, cyclization, dehydrochlorination, and bromination (Xiao Xu-hui, 2004).
Pharmaceutical Applications
The compounds derived from 4-(Bromomethyl)-5-(Chloromethyl)-1,3-Dioxol-2-One have found applications in pharmaceutical research. These include the synthesis of N-Piperidine benzamides CCR5 antagonists, indicating the potential bioactivity and therapeutic utility of these derivatives (Cheng De-ju, 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(bromomethyl)-5-(chloromethyl)-1,3-dioxol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClO3/c6-1-3-4(2-7)10-5(8)9-3/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVVAOOIPAZDFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(OC(=O)O1)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-5-(Chloromethyl)-1,3-Dioxol-2-One | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




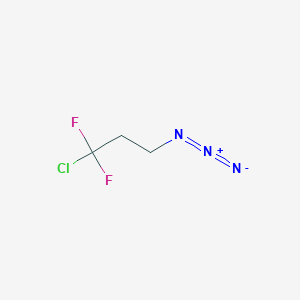
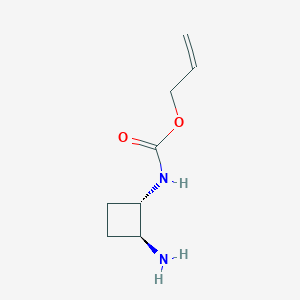
![Benzoic acid, 4-(dimethylamino)-, 2-[(cyclopentylamino)thioxomethyl]hydrazide](/img/structure/B1383513.png)

![3-[3-Methyl-4-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B1383515.png)
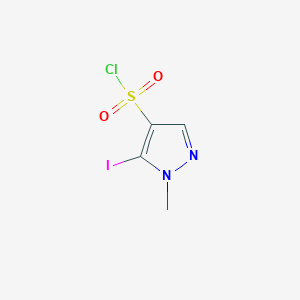
![2-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B1383517.png)

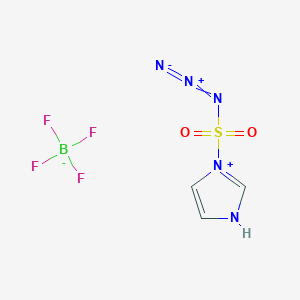
![(2S)-3-(2-Carboxyethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1383522.png)
![2-Azaspiro[3.3]heptan-6-one trifluoroacetate](/img/structure/B1383523.png)
![4,8-Bis(n-octyloxy)benzo[1,2-b:4,5-b']dithiophene-2,6-dicarbaldehyde](/img/structure/B1383524.png)
